molecular formula C22H22ClFN2O2 B4577548 4-({4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

4-({4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B4577548
M. Wt: 400.9 g/mol
InChI Key: OFSGMVBATZQJCH-UHFFFAOYSA-N
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Description

4-({4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core structure, which is a derivative of coumarin, and is substituted with a piperazine ring that is further modified with a chlorofluorophenyl group

Preparation Methods

The synthesis of 4-({4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Substitution with Piperazine: The chromen-2-one core is then reacted with piperazine, which can be facilitated by nucleophilic substitution reactions.

    Introduction of the Chlorofluorophenyl Group:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

4-({4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which can reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the chlorofluorophenyl group.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the chromen-2-one core and the substituted piperazine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory, antiviral, and anticancer properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

    Pharmacology: It can be used in pharmacokinetic and pharmacodynamic studies to evaluate its absorption, distribution, metabolism, and excretion in biological systems.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 4-({4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar compounds to 4-({4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE include other substituted chromen-2-one derivatives and piperazine-containing compounds. Some examples are:

    4-({4-[(2-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-methyl-2H-chromen-2-one: Similar structure but lacks the chlorine atom.

    4-({4-[(2-Chlorophenyl)methyl]piperazin-1-yl}methyl)-7-methyl-2H-chromen-2-one: Similar structure but lacks the fluorine atom.

    4-({4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl}methyl)-7-methyl-2H-quinolin-2-one: Similar structure but with a quinolin-2-one core instead of chromen-2-one.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacological properties compared to its analogs.

Properties

IUPAC Name

4-[[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O2/c1-15-2-5-19-17(11-22(27)28-21(19)10-15)14-26-8-6-25(7-9-26)13-16-3-4-18(24)12-20(16)23/h2-5,10-12H,6-9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSGMVBATZQJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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Reactant of Route 3
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4-({4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
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4-({4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 5
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4-({4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 6
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4-({4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE

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